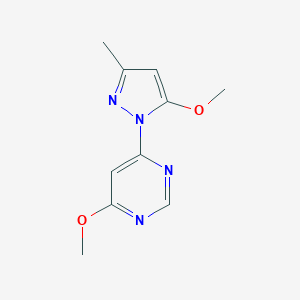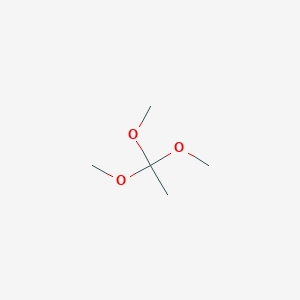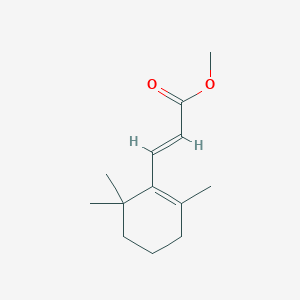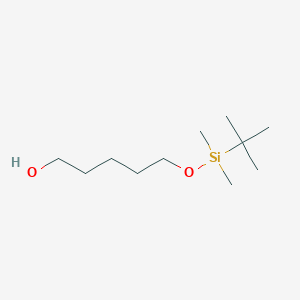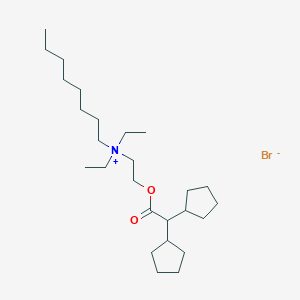
Penoctonium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Penoctonium bromide is a quaternary ammonium compound that belongs to the class of anticholinergic drugs. It is a synthetic compound that has been widely used in scientific research for its ability to block the activity of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
作用机制
Penoctonium bromide blocks the activity of acetylcholine by binding to the muscarinic acetylcholine receptors, which are located on the surface of cells in various tissues throughout the body. By blocking the activity of these receptors, penoctonium bromide inhibits the actions of acetylcholine, which can lead to a range of physiological effects.
生化和生理效应
The biochemical and physiological effects of penoctonium bromide depend on the specific tissues and organs that are affected by the drug. In general, penoctonium bromide can cause relaxation of smooth muscle, decreased glandular secretion, and reduced heart rate. It can also cause dilation of blood vessels, which can lead to a decrease in blood pressure.
实验室实验的优点和局限性
One advantage of using penoctonium bromide in lab experiments is its ability to selectively block the activity of muscarinic acetylcholine receptors. This allows researchers to investigate the specific effects of acetylcholine on different tissues and organs without interference from other neurotransmitters. However, one limitation of using penoctonium bromide is that it can have non-specific effects on other types of receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on penoctonium bromide. One area of interest is the development of more selective muscarinic receptor antagonists that can be used to investigate the specific effects of different subtypes of muscarinic receptors. Another area of interest is the investigation of the potential therapeutic uses of penoctonium bromide in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and irritable bowel syndrome.
Conclusion:
In conclusion, penoctonium bromide is a synthetic compound that has been widely used in scientific research for its ability to block the activity of acetylcholine. It can be synthesized using standard laboratory techniques and has been used to investigate the role of acetylcholine in various physiological processes. While penoctonium bromide has advantages and limitations for lab experiments, it remains an important tool for investigating the complex interactions between neurotransmitters and physiological systems. Further research on penoctonium bromide and related compounds is needed to fully understand its potential therapeutic uses and to develop more selective muscarinic receptor antagonists.
合成方法
Penoctonium bromide can be synthesized through a reaction between 1-methylpiperazine and 1-bromo-2-chloroethane. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting compound is purified through recrystallization. The synthesis of penoctonium bromide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
Penoctonium bromide has been widely used in scientific research for its ability to block the activity of acetylcholine. It has been used to study the role of acetylcholine in various physiological processes, including muscle contraction, nerve transmission, and glandular secretion. Penoctonium bromide has also been used to investigate the effects of acetylcholine on the cardiovascular system, respiratory system, and gastrointestinal tract.
属性
CAS 编号 |
17088-72-1 |
|---|---|
产品名称 |
Penoctonium Bromide |
分子式 |
C26H50BrNO2 |
分子量 |
488.6 g/mol |
IUPAC 名称 |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium;bromide |
InChI |
InChI=1S/C26H50NO2.BrH/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24;/h23-25H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
DWUPDLOTOYWYQT-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
规范 SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
其他 CAS 编号 |
17088-72-1 |
同义词 |
dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide penoctonium Ug 767 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



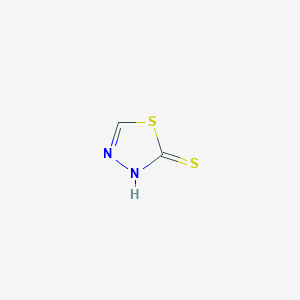
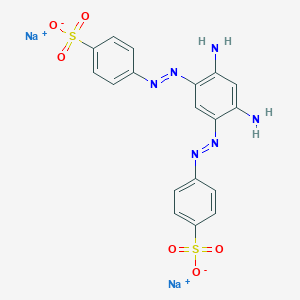
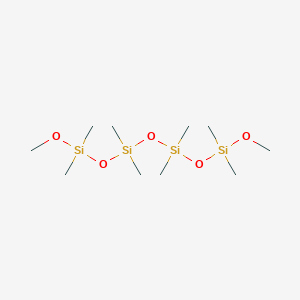
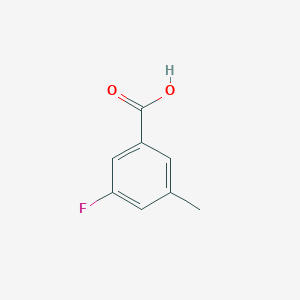
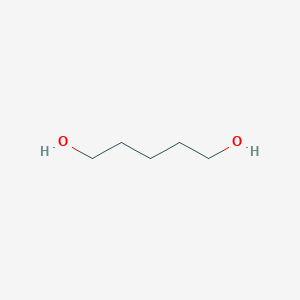
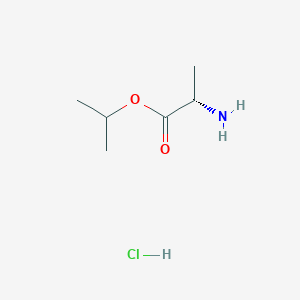
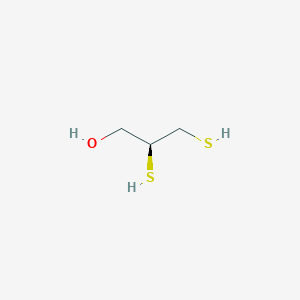
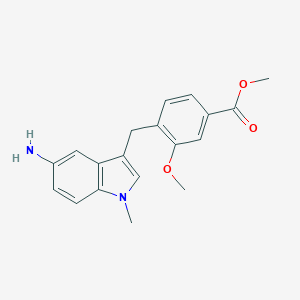
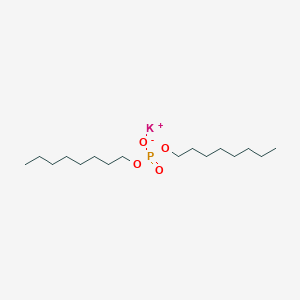
![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
